molecular formula C24H30N2O5S B2372661 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide CAS No. 922123-90-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2372661
CAS No.: 922123-90-8
M. Wt: 458.57
InChI Key: YTTAYYVTWJBEKE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with an isobutoxy-substituted benzene sulfonamide moiety. The compound’s structural elucidation likely relies on single-crystal X-ray diffraction (SC-XRD) analysis, refined using programs such as SHELXL within the SHELX suite . Crystallographic software suites like WinGX may further assist in data processing and visualization . The molecule’s hydrogen-bonding network, critical for its stability and intermolecular interactions, can be systematically analyzed using graph set theory, a methodology pioneered by Etter and expanded by Bernstein et al. .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-6-13-26-21-12-7-18(14-22(21)31-16-24(4,5)23(26)27)25-32(28,29)20-10-8-19(9-11-20)30-15-17(2)3/h6-12,14,17,25H,1,13,15-16H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTAYYVTWJBEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[b][1,4]oxazepin core with sulfonamide and isobutoxy functionalities. The presence of the allyl and dimethyl groups contributes to its lipophilicity and potential receptor interactions.

Structural Formula

N 5 allyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 8 yl 4 isobutoxybenzenesulfonamide\text{N 5 allyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 8 yl 4 isobutoxybenzenesulfonamide}

Pharmacological Profile

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have shown that N-(5-allyl-3,3-dimethyl-4-oxo) compounds can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human leukemia cell lines with an IC50 value in the low micromolar range .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in cell-based assays. It appears to modulate cytokine production and inhibit the NF-kB signaling pathway .

The biological activity of N-(5-allyl-3,3-dimethyl-4-oxo) is thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may act as a modulator for various receptors involved in inflammatory and pain pathways.
  • Enzyme Inhibition : It is believed to inhibit specific enzymes related to tumor growth and inflammation.

Study 1: Antitumor Activity

In a study evaluating the antitumor effects of N-(5-allyl...) on leukemia cells, the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 500 nM .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains .

Data Summary

Activity TypeObserved EffectIC50/MIC Value
AntitumorInhibition of leukemia cell growth500 nM
AntimicrobialInhibition of bacterial growth32 µg/mL
Anti-inflammatoryReduction in cytokine productionNot quantified

Comparison with Similar Compounds

Methodological Considerations

  • Crystallography : SHELX programs enable precise refinement of bond lengths, angles, and torsional parameters , while WinGX provides integrated tools for data handling .
  • Hydrogen-Bond Analysis : Graph set theory categorizes motifs (e.g., chains, rings) to predict packing efficiency and stability .

Q & A

Q. What are the standard synthetic routes for this compound, and how is structural confirmation achieved?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core through cyclization under controlled temperature and solvent conditions (e.g., dichloromethane or ethanol).
  • Step 2 : Introduction of the allyl and isobutoxybenzenesulfonamide groups via nucleophilic substitution or coupling reactions.
  • Purification : Chromatography (HPLC or column) and recrystallization are used to isolate the product.
  • Structural Confirmation : NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate connectivity and functional groups .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

Key methods include:

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) to assess formulation potential.
  • LogP : Determined via reverse-phase HPLC to predict lipid membrane permeability.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies melting points and degradation thresholds.
  • Spectral Analysis : IR spectroscopy confirms sulfonamide and oxazepine functional groups .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogues with sulfonamide and oxazepine motifs show:

  • Enzyme Inhibition : Targeting kinases (e.g., SYK) and histone deacetylases (HDACs) in inflammatory/oncogenic pathways.
  • Receptor Antagonism : Vasopressin V2 receptor modulation, suggesting diuretic or cardiovascular applications.
  • Antimicrobial Potential : Activity against Gram-positive bacteria in preliminary assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • DOE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, highlights computational reaction path searches to minimize trial-and-error.
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., allylation) .
  • In-situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., siRNA knockdown) to confirm target engagement.
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify structure-activity trends .

Q. What computational methods are recommended for elucidating its mechanism of action?

  • Molecular Docking : Simulate binding to homology-modeled targets (e.g., SYK kinase) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to validate docking poses.
  • QSAR Modeling : Corrogate substituent effects (e.g., isobutoxy vs. methoxy groups) on potency .

Comparative Analysis of Key Structural Features

Feature Role in Bioactivity Evidence
TetrahydrobenzooxazepineEnhances metabolic stability
Allyl GroupFacilitates covalent binding to targets
IsobutoxybenzenesulfonamideImproves solubility and selectivity

Methodological Recommendations

  • Synthetic Challenges : Optimize protecting groups for the sulfonamide moiety to prevent side reactions during cyclization .
  • Data Reproducibility : Share raw spectral and bioassay data via platforms like Zenodo to enable cross-lab validation .

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